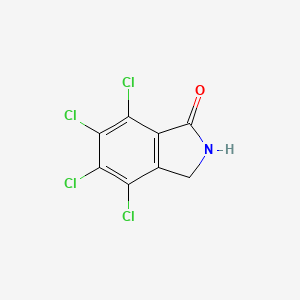![molecular formula C21H20FNO B14369468 2-(2-Fluorophenyl)-N-[2-(naphthalen-1-yl)propan-2-yl]acetamide CAS No. 91892-70-5](/img/structure/B14369468.png)
2-(2-Fluorophenyl)-N-[2-(naphthalen-1-yl)propan-2-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Fluorophenyl)-N-[2-(naphthalen-1-yl)propan-2-yl]acetamide is an organic compound that features a fluorophenyl group and a naphthyl group connected through an acetamide linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorophenyl)-N-[2-(naphthalen-1-yl)propan-2-yl]acetamide can be achieved through a multi-step process:
Starting Materials: The synthesis begins with 2-fluoroaniline and 2-(naphthalen-1-yl)propan-2-amine.
Formation of Intermediate: The 2-fluoroaniline is first reacted with acetic anhydride to form 2-fluoroacetanilide.
Coupling Reaction: The 2-fluoroacetanilide is then coupled with 2-(naphthalen-1-yl)propan-2-amine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The final product is purified using column chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and automated purification systems to streamline the process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthyl group.
Reduction: Reduction reactions can occur at the acetamide linkage.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products
Oxidation: Oxidation of the naphthyl group can lead to the formation of naphthoquinones.
Reduction: Reduction of the acetamide linkage can yield the corresponding amine.
Substitution: Substitution reactions on the fluorophenyl group can produce various substituted derivatives.
Applications De Recherche Scientifique
Medicinal Chemistry: It can be explored as a lead compound for the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Materials Science: The compound’s structural properties make it a candidate for use in organic light-emitting diodes (OLEDs) and other electronic materials.
Biological Research: It can be used as a probe to study the interactions of fluorinated aromatic compounds with biological systems.
Mécanisme D'action
The mechanism of action of 2-(2-Fluorophenyl)-N-[2-(naphthalen-1-yl)propan-2-yl]acetamide involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π stacking interactions with aromatic residues in proteins, while the naphthyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Fluorophenyl)-N-[2-(naphthalen-2-yl)propan-2-yl]acetamide: A structural isomer with the naphthyl group in a different position.
2-(2-Fluorophenyl)-N-[2-(phenyl)propan-2-yl]acetamide: A similar compound with a phenyl group instead of a naphthyl group.
Uniqueness
2-(2-Fluorophenyl)-N-[2-(naphthalen-1-yl)propan-2-yl]acetamide is unique due to the presence of both a fluorophenyl and a naphthyl group, which confer distinct electronic and steric properties. These features can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
91892-70-5 |
|---|---|
Formule moléculaire |
C21H20FNO |
Poids moléculaire |
321.4 g/mol |
Nom IUPAC |
2-(2-fluorophenyl)-N-(2-naphthalen-1-ylpropan-2-yl)acetamide |
InChI |
InChI=1S/C21H20FNO/c1-21(2,18-12-7-10-15-8-3-5-11-17(15)18)23-20(24)14-16-9-4-6-13-19(16)22/h3-13H,14H2,1-2H3,(H,23,24) |
Clé InChI |
RDMMGINKHJUQJR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=CC=CC2=CC=CC=C21)NC(=O)CC3=CC=CC=C3F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


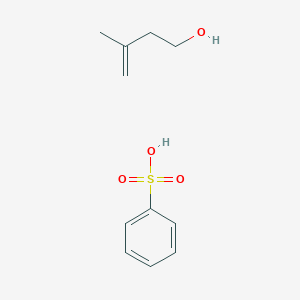
![N-tert-Butyl-5-[methyl(phenyl)amino]penta-2,4-diynamide](/img/structure/B14369399.png)

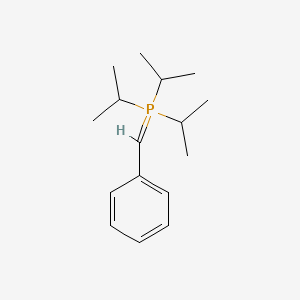
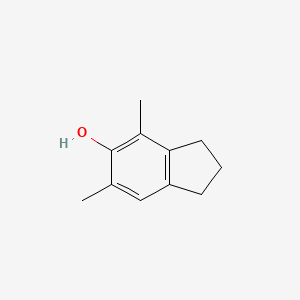
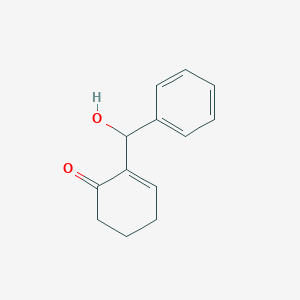
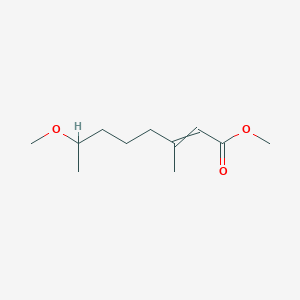
phosphanium bromide](/img/structure/B14369441.png)
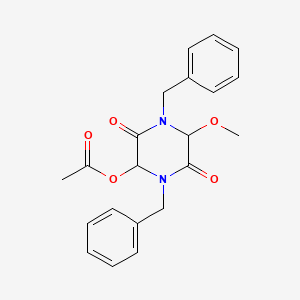
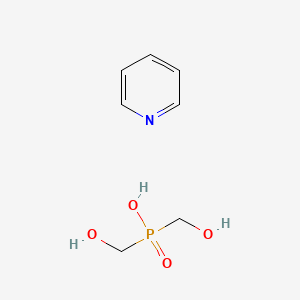
![2-[(Benzenesulfonyl)methyl]-4'-fluoro-3,3',5-trimethyl-1,1'-biphenyl](/img/structure/B14369454.png)
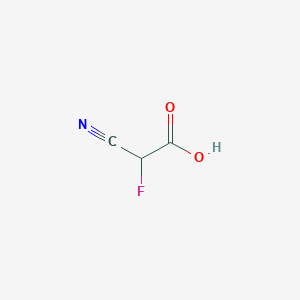
![Dimethyl 1-methylbicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B14369476.png)
